N'-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide
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Overview
Description
4-Methylbenzylidene camphor (also known as Enzacamene or 4-MBC) is an organic camphor derivative used in the cosmetic industry for its ability to protect the skin against UV, specifically UV B radiation . It is commonly used in sunscreen lotions and other skincare products claiming a SPF value .
Synthesis Analysis
The synthesis of a similar compound, (E)-2-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide, was achieved by reacting chalcone with phenylthiosemicarbazide in ethanolic sodium hydroxide .Molecular Structure Analysis
The molecule has an E configuration around the central C=N double bond and crystallizes in the triclinic system . The crystal structure is stabilized by C–H⋯S and N–H⋯S hydrogen bonds, which connect the molecules to form a three-dimensional network .Chemical Reactions Analysis
4-Methylbenzylidene camphor (4-MBC) is a top-priority environmental pollutant due to its increasing usage and frequent occurrence in marine ecosystems . It is used in sunscreen lotions and other skincare products claiming a SPF value .Physical And Chemical Properties Analysis
4-MBC is a white crystalline powder with a melting point of 66 to 69 °C . It is insoluble in water .Scientific Research Applications
Synthesis of Transition Metal Complexes
A novel series of transition metal (II) complexes were synthesized via reaction of important transition metals (Co, Cu, Zn, Ni) with the Schiff base (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide . The structure of these synthesized metal complexes was elucidated by IR, NMR, mass, and elemental analysis .
Biological Evaluation
The synthesized metal complexes were evaluated for their antioxidant, antimicrobial, and antifungal activity . Compounds 5e and 5c showed better antimicrobial activity than the free ligand, and compounds 5g and 5a showed good activity against most bacterial strains .
Antioxidant Activity
In comparison with ascorbic acid, most of the metal complexes showed moderate to good antioxidant activity . This suggests potential applications in the development of new antioxidant agents.
Schiff Base Formation
Schiff base is formed as a condensation product of primary amine with carbonyl compounds . The >C=N- group, combined with more such groups or others like phenolic –OH or amino groups, can effectively form metal complexes .
Biological and Analytical Applications
There has been great interest in Schiff bases and their metal complexes because of their numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .
Synthesis of Metal Complexes
Metal complexes of Mn (II), Cu (II) and Ni (II) with Schiff base ligand (HL) derived from condensation of propionaldehyde with ethylenediamine were synthesized in alcoholic medium .
Safety and Hazards
Future Directions
Mechanism of Action
- Resulting Changes : 4-MBC is transformed into byproducts through hydroxylation and demethylation pathways .
- Downstream Effects : Transformation byproducts (e.g., P1 and P2) are generated during this process .
- Impact on Bioavailability : Environmental factors affect its degradation rate (e.g., outdoor swimming pool water vs. deionized water) .
- Cellular Effects : The compound’s degradation may impact aquatic organisms (e.g., increasing toxicity in Vibrio fischeri) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]morpholine-4-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-11-2-4-12(5-3-11)10-14-15-13(18)16-6-8-17-9-7-16/h2-5,10H,6-9H2,1H3,(H,15,18)/b14-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGYHNXBLKXTPC-GXDHUFHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=S)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=S)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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